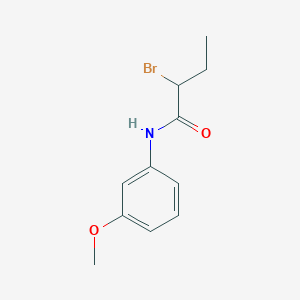

2-bromo-N-(3-methoxyphenyl)butanamide

Beschreibung

2-Bromo-N-(3-methoxyphenyl)butanamide (CAS 1119452-46-8) is a halogenated aromatic amide with the molecular formula C₁₂H₁₆BrNO₂ and a molecular weight of 286.16 g/mol. Its structure comprises a butanamide backbone substituted with a bromine atom at the second carbon and a 3-methoxybenzyl group attached to the nitrogen atom.

Eigenschaften

IUPAC Name |

2-bromo-N-(3-methoxyphenyl)butanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO2/c1-3-10(12)11(14)13-8-5-4-6-9(7-8)15-2/h4-7,10H,3H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNXMUVDPEHHRLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)NC1=CC(=CC=C1)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

The synthesis of 2-bromo-N-(3-methoxyphenyl)butanamide typically involves the bromination of N-(3-methoxyphenyl)butanamide. The reaction can be carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane or chloroform . The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods:

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process . Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Analyse Chemischer Reaktionen

Types of Reactions:

Substitution Reactions: The bromine atom in 2-bromo-N-(3-methoxyphenyl)butanamide can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as hydroxide, amine, or thiol groups.

Oxidation Reactions: The methoxy group on the phenyl ring can be oxidized to form a hydroxyl group or further to a carbonyl group under strong oxidative conditions.

Reduction Reactions: The amide group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3) complexes.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), ammonia (NH3), or thiols (RSH) in polar solvents like water or alcohols.

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or borane (BH3) in ether solvents.

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

Chemistry

2-Bromo-N-(3-methoxyphenyl)butanamide serves as an important intermediate in organic synthesis, facilitating the creation of more complex molecules. It is utilized in various chemical reactions, including:

- Nucleophilic Substitution Reactions: The bromine atom can be replaced by nucleophiles such as hydroxides or amines.

- Oxidation and Reduction Reactions: The methoxy group can be oxidized, while the amide can be reduced to an amine.

Biology

This compound is investigated for its potential biological activities, particularly in enzyme inhibition and protein-ligand interactions. It forms stable complexes with biological macromolecules, making it a candidate for:

- Enzyme Inhibition Studies: Understanding how it interacts with specific enzymes.

- Binding Affinity Studies: Evaluating its effectiveness as a ligand for various biological targets.

Medicine

Due to its structural features, this compound holds promise for medicinal chemistry, particularly in drug development. It may exhibit therapeutic properties that warrant further exploration in:

- Pharmaceutical Development: As a lead compound for creating new drugs targeting specific diseases.

Industry

The compound is also significant in industrial applications, serving as a building block for specialty chemicals and agrochemicals. Its versatility allows it to be used in:

- Production of Specialty Chemicals: Leveraging its unique properties to create targeted chemical products.

- Agrochemical Synthesis: Contributing to the formulation of agricultural products.

Wirkmechanismus

The mechanism of action of 2-bromo-N-(3-methoxyphenyl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors, through covalent or non-covalent bonding . The bromine atom can participate in electrophilic interactions, while the methoxyphenyl group can engage in π-π stacking or hydrogen bonding with target molecules . These interactions can modulate the activity of the target proteins or enzymes, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Substituent Effects on Boiling Points : The presence of electron-withdrawing groups (e.g., Cl, F) correlates with elevated boiling points. For example, the 5-chloro-2,4-dimethoxyphenyl derivative exhibits a boiling point of 428.9°C , significantly higher than the difluorophenyl analogue (343.1°C ) .

- Density Trends: Halogenated derivatives (e.g., Cl, F) generally exhibit higher densities (~1.5–1.6 g/cm³) compared to non-halogenated analogues, reflecting increased molecular packing efficiency .

Research Findings and Practical Considerations

- Synthetic Accessibility : Derivatives with multiple substituents (e.g., 5-chloro-2,4-dimethoxyphenyl) often require multistep syntheses, impacting scalability .

- Commercial Availability : Some analogues, such as 2-bromo-N-(3,5-dimethoxyphenyl)butanamide, are listed as discontinued, highlighting challenges in sourcing specific derivatives .

Biologische Aktivität

2-Bromo-N-(3-methoxyphenyl)butanamide is an organic compound with the molecular formula C11H14BrNO2 and a molecular weight of approximately 272.14 g/mol. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly in the development of therapeutic agents. Its unique structural features, including a bromine atom at the second position of the butanamide chain and a methoxy-substituted phenyl group, suggest a promising avenue for biological activity exploration.

The synthesis of this compound typically involves the bromination of N-(3-methoxyphenyl)butanamide using bromine or a brominating agent like N-bromosuccinimide (NBS) in solvents such as dichloromethane or chloroform. This process allows for the introduction of the bromine atom while maintaining the integrity of the butanamide structure.

Reaction Types

The compound can undergo various chemical reactions:

- Substitution Reactions : The bromine atom can participate in nucleophilic substitution reactions, allowing for further functionalization.

- Oxidation and Reduction : The methoxy group may be oxidized to hydroxyl or carbonyl groups, while the amide can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets, such as enzymes or receptors. These interactions may occur through both covalent and non-covalent bonding mechanisms, influencing various biological pathways. However, detailed studies elucidating its exact mechanism remain limited.

Biological Activity and Applications

Research indicates that derivatives similar to this compound exhibit significant biological activities, particularly in anti-inflammatory and enzyme inhibition contexts. For instance, compounds with similar structures have shown efficacy in inhibiting pro-inflammatory cytokines like IL-1β and IL-6 .

Potential Therapeutic Applications

- Anti-inflammatory Agents : Given its structural characteristics, this compound could be explored for its potential to modulate inflammatory responses, similar to other compounds that inhibit cytokine production.

- Enzyme Inhibition : The ability of this compound to form stable complexes with biological macromolecules suggests it may serve as an effective enzyme inhibitor, which is crucial in drug design.

Case Studies and Research Findings

Recent studies have focused on related compounds that share structural similarities with this compound. For example:

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| Compound A | C12H16BrNO2 | Inhibits IL-6 production |

| Compound B | C12H16BrClNO2 | Reduces TNF-α levels |

| Compound C | C11H14BrNO2 | Shows promise in enzyme inhibition |

These findings highlight the potential of structurally related compounds in therapeutic applications, suggesting that this compound may have similar properties worth investigating.

Q & A

Q. What computational tools predict synthetic pathways for novel analogs?

- AI-Driven Synthesis : Tools like Pistachio or Reaxys predict feasible routes for modifying the phenyl group or bromine position. For example, replacing methoxy with trifluoromethyl could enhance metabolic stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.